(S)-N-(Bis(4-fluorophenyl)methyl)-1-(2-(2-ethyl-2-isobutyramidobutanamido)-5-guanidinopentanamido)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a cyclopentane ring. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentane ring, followed by the introduction of the carbamimidamido and other amido groups. The final step involves the addition of the bis(4-fluorophenyl)methyl group. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control of reaction conditions and can significantly increase yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. Reaction conditions, such as temperature, solvent, and catalyst, must be carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways. In industry, the compound’s properties may be exploited for the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. Understanding the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable functional groups or structural motifs For example, compounds with bis(4-fluorophenyl)methyl groups or cyclopentane rings may share some chemical properties but differ in their biological activity or applications
Conclusion
N-[bis(4-fluorophenyl)methyl]-1-{5-carbamimidamido-2-[2-ethyl-2-(2-methylpropanamido)butanamido]pentanamido}cyclopentane-1-carboxamide is a complex and versatile compound with significant potential in various scientific fields Its unique structure and chemical properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C35H49F2N7O4 |
---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40) |
InChI Key |
RZKSQRIPRKWVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.